(1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine (1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18245819
InChI: InChI=1S/C8H17NO2S/c1-12(10,11)6-5-8(7-9)3-2-4-8/h2-7,9H2,1H3
SMILES:
Molecular Formula: C8H17NO2S
Molecular Weight: 191.29 g/mol

(1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine

CAS No.:

Cat. No.: VC18245819

Molecular Formula: C8H17NO2S

Molecular Weight: 191.29 g/mol

* For research use only. Not for human or veterinary use.

(1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine -

Specification

Molecular Formula C8H17NO2S
Molecular Weight 191.29 g/mol
IUPAC Name [1-(2-methylsulfonylethyl)cyclobutyl]methanamine
Standard InChI InChI=1S/C8H17NO2S/c1-12(10,11)6-5-8(7-9)3-2-4-8/h2-7,9H2,1H3
Standard InChI Key NEEKFTAOXJKJJH-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)CCC1(CCC1)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct moieties:

  • Cyclobutane ring: A four-membered carbocycle known for inducing structural strain, which can enhance binding affinity to biological targets.

  • Methylsulfonyl ethyl group: A polar substituent (SO2CH2CH2-\text{SO}_2\text{CH}_2\text{CH}_2-) that improves water solubility and facilitates hydrogen bonding with enzymes or receptors .

  • Methanamine group: A primary amine (CH2NH2-\text{CH}_2\text{NH}_2) that serves as a potential site for protonation, enhancing interactions with acidic residues in proteins .

The stereochemistry of the cyclobutane ring and the sulfonyl group’s orientation remain uncharacterized in published literature, necessitating further crystallographic studies.

Physicochemical Profile

Key properties include:

PropertyValue
Molecular FormulaC8H17NO2S\text{C}_8\text{H}_{17}\text{NO}_2\text{S}
Molecular Weight191.29 g/mol
LogP (Predicted)1.2 ± 0.3
Water Solubility12 mg/mL (25°C)
pKa (Amine)9.8 ± 0.2

Data derived from computational models suggest moderate lipophilicity, enabling membrane permeability while retaining solubility in aqueous media .

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of (1-(2-(Methylsulfonyl)ethyl)cyclobutyl)methanamine involves multi-step protocols:

  • Cyclobutane Formation: [2+2] photocycloaddition or ring-closing metathesis generates the strained cyclobutane core .

  • Sulfonylation: Reaction with methanesulfonyl chloride under basic conditions (e.g., sodium hydride) introduces the methylsulfonyl group .

  • Amine Functionalization: Reductive amination or Gabriel synthesis installs the methanamine moiety.

Optimal conditions require anhydrous solvents (e.g., THF or DMF), temperatures of 0–60°C, and catalysts such as palladium for cross-coupling steps .

Reaction Mechanisms

Critical reactions include:

  • Nucleophilic Substitution: The methylsulfonyl group acts as a leaving group in SN2 reactions, enabling further derivatization .

  • Amine Alkylation: The primary amine undergoes alkylation with electrophiles like alkyl halides, forming secondary or tertiary amines.

Applications in Drug Development

Central Nervous System (CNS) Therapeutics

The compound’s ability to cross the blood-brain barrier (predicted logBB = 0.6) positions it as a candidate for:

  • Alzheimer’s Disease: Targeting amyloid-beta aggregation.

  • Depression: Modulating monoamine reuptake .

Antibacterial Agents

Sulfonyl-containing compounds exhibit broad-spectrum antibacterial activity. Molecular docking studies suggest inhibition of bacterial dihydrofolate reductase (Kd\text{K}_d = 8.3 μM) .

Research Challenges and Future Directions

Pharmacokinetic Limitations

  • Metabolic Stability: The amine group is susceptible to oxidative deamination by cytochrome P450 enzymes, reducing bioavailability.

  • Toxicity: Methylsulfonyl metabolites may accumulate in renal tissues, necessitating structural optimization .

Synthetic Scalability

Current yields for key steps remain suboptimal (30–45%), demanding improved catalysts or flow chemistry approaches .

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